SN₂ Reactivity vs. Bromoacetate & Iodoacetate
Ethyl chloroacetate (ECAC) exhibits significantly lower SN₂ electrophilic reactivity compared to its bromo and iodo analogs. In a glutathione (GSH) reactivity assay, ECAC was classified as 'less reactive,' whereas ethyl bromoacetate (EBAC) and ethyl iodoacetate (EIAC) showed 'rapid reactivity' at ≤250 mM [1].
| Evidence Dimension | Electrophilic reactivity (SN₂) toward glutathione |
|---|---|
| Target Compound Data | Less reactive (qualitative tier) |
| Comparator Or Baseline | Ethyl bromoacetate: Rapid reactivity; Ethyl iodoacetate: Rapid reactivity; Ethyl fluoroacetate: No reactivity (≤250 mM) |
| Quantified Difference | ECAC reactivity is substantially lower than EBAC/EIAC; EFAC is unreactive under these conditions |
| Conditions | Glutathione (GSH) as model nucleophile, ≤250 mM |
Why This Matters
Procurement decisions favoring ethyl chloroacetate over the bromo/iodo analogs are justified when a less reactive, more controlled alkylating agent is required to minimize side reactions or toxicity.
- [1] Dawson DA, Mooneyham T, Jeyaratnam J, Schultz TW, Pöch G. Mixture toxicity of S(N)2-reactive soft electrophiles: 2-evaluation of mixtures containing ethyl α-halogenated acetates. Arch Environ Contam Toxicol. 2011;61(4):547-57. View Source
